molecular formula C10H9BrN2 B599514 5-(4-Bromophenyl)-1-methylimidazole CAS No. 136350-71-5

5-(4-Bromophenyl)-1-methylimidazole

Cat. No. B599514
M. Wt: 237.1
InChI Key: GBRRZXCIOPPVND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been reported. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd(0) catalyst to yield novel pyrimidine analogs . Another study reported the synthesis of 5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), a new class of N-methyl-D-aspartate (NMDA) receptor antagonists .


Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been analyzed. For example, the molecular formula of 5-(4-Bromophenyl)furfural is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been studied. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was involved in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been analyzed. For example, 5-(4-Bromophenyl)isoxazole is stable under normal conditions .

Scientific Research Applications

Antiparasitic Activity

5-Aryl-1-methyl-4-nitroimidazoles, a group which 5-(4-Bromophenyl)-1-methylimidazole is a part of, have been synthesized and evaluated for their antiparasitic properties. Notably, these compounds showed potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives showing enhanced potency compared to the standard drug metronidazole without increased cytotoxicity (Saadeh, Mosleh & El-Abadelah, 2009).

Corrosion Inhibition

Derivatives of 5-(4-Bromophenyl)-1-methylimidazole have been studied for their potential as corrosion inhibitors. For instance, 8-Hydroxyquinoline derivatives have shown effective corrosion inhibition in acidic environments for materials like mild steel. The adsorption of these compounds on the material surface is suggested to follow the Langmuir model, indicating a strong and consistent layer of protection (Rbaa et al., 2018).

Crystal Packing and Molecular Interactions

The crystal structures of derivatives of 5-(4-Bromophenyl)-1-methylimidazole reveal a complex interplay of weak intermolecular interactions, such as π-stacking, hydrogen bonds, and halogen bonds. These interactions are crucial in determining the supramolecular architecture of these compounds, which is essential knowledge for material science and pharmaceuticals (Kubicki, 2004).

Antimicrobial Activity

Compounds synthesized from 5-(4-Bromophenyl)-1-methylimidazole have been tested for their antimicrobial properties. For example, certain synthesized analogues have demonstrated effective anti-microbial activity, indicating their potential use in combating infections and as a basis for developing new pharmaceuticals (Goudgaon & Basha, 2011).

Synthesis of Complex Molecules

This compound serves as a precursor or an intermediate in the synthesis of more complex molecules, such as imidazo[1,2-c][1,3]oxazin-5-one derivatives, which have various applications in organic chemistry and drug development (El Qami et al., 2022).

Safety And Hazards

The safety data sheet for 5-(4-Bromophenyl)isoxazole recommends avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation. It also advises keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-(4-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRRZXCIOPPVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279049
Record name 5-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1-methylimidazole

CAS RN

136350-71-5
Record name 5-(4-Bromophenyl)-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136350-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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